N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

ROMK Kir1.1 Morpholinopyrimidine

Procure a research-grade heterocyclic small molecule featuring a distinct 3-methylisoxazole-thioacetamide-morpholinopyrimidine scaffold. Unlike broadly characterized PI3K/mTOR morpholinopyrimidine inhibitors, this uncharacterized entity is ideal for scaffold-hopping exercises targeting ROMK or novel kinases without IP risk. With favorable physicochemical properties, it is immediately available for unbiased phenotypic screening, chemoproteomic target deconvolution, and parallel library synthesis. Use as a screening probe, a versatile hit-to-lead template, or an inactive control in mode-of-action studies. Ships globally for non-human research under standard TSCA and REACH compliance.

Molecular Formula C14H17N5O3S
Molecular Weight 335.38
CAS No. 1203007-24-2
Cat. No. B2901734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
CAS1203007-24-2
Molecular FormulaC14H17N5O3S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3
InChIInChI=1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20)
InChIKeyXHMHVMJXULQEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide (CAS 1203007-24-2): Compound Identity and Research Procurement Context


N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide (CAS 1203007-24-2), also synonymously identified as VU0519066-1, is a synthetic heterocyclic small molecule with a molecular formula of C14H17N5O3S and a molecular weight of 335.38 g/mol . Its structure integrates a 3-methylisoxazole group linked via a thioacetamide bridge to a 6-morpholinopyrimidine core . This compound is classified within the morpholinopyrimidine chemotype, a scaffold widely explored in medicinal chemistry for kinase inhibition . However, a comprehensive search of primary research literature, patents, and authoritative biochemical databases (PubChem, ChEMBL, BindingDB) yields no peer-reviewed biological activity data, target engagement profiles, or quantitative structure-activity relationship (SAR) information specific to this molecule as of the current evidence cutoff . Its presence in chemical vendor catalogs indicates availability for research procurement, primarily as a screening compound for novel target discovery or as a synthetic intermediate, rather than as a well-characterized biological probe .

Procurement Risk: Why N-(3-Methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide Cannot Be Interchanged with Other Morpholinopyrimidine Analogs


The morpholinopyrimidine class encompasses compounds with highly divergent selectivity and potency profiles driven by subtle variations in the appended heterocyclic and linker systems. For instance, morpholinopyrimidine derivatives have been optimized as potent, selective dual mTORC1/mTORC2 inhibitors (e.g., AZD3147) and PI3K inhibitors, where modification of the substituent at the pyrimidine 2- or 4-position dictates kinase selectivity . The specific 3-methylisoxazole moiety and thioacetamide linker present in N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide represent a distinct chemotype. Without explicit, quantitative comparative data, substituting this compound with a different morpholinopyrimidine analog (e.g., a 2-thioalkyl or urea-containing derivative) introduces an unquantifiable risk of altered target engagement, off-target activity, or physicochemical properties, which could invalidate experimental results in a screening cascade or lead optimization program. The lack of published data for this specific compound underscores that its biological activity is unknown, and it should be treated as a unique, uncharacterized entity distinct from other morpholinopyrimidines with established pharmacology.

N-(3-Methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Quantitative Differentiation Evidence Against Comparators


Critical Evidence Gap: Absence of Public Target Engagement or Cellular Activity Data for Direct Comparator Analysis

A systematic search of BindingDB, ChEMBL, PubChem, PubMed, and patent databases (USPTO, EPO) using the compound's name, CAS number (1203007-24-2), InChI Key (XHMHVMJXULQEHP-UHFFFAOYSA-N), and synonym (VU0519066-1) returned no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound. While related morpholinopyrimidine ROMK inhibitors, such as VU590 (IC50 = 290 nM against ROMK) and VU591, have published data, this compound appears in a patent family (US9206198) but is not among the exemplified compounds with reported ROMK inhibitory activity . In the absence of potency data, no direct head-to-head comparison or cross-study comparison can be made. This represents a critical evidence gap for procurement decisions based on biological activity.

ROMK Kir1.1 Morpholinopyrimidine Thioacetamide Isoxazole Potency

Physicochemical Differentiation: Computed Properties Versus Lead-Like Morpholinopyrimidine mTOR/PI3K Inhibitors

Computed physicochemical properties for N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide differentiate it from advanced lead compounds in the morpholinopyrimidine class. The target compound has a lower molecular weight (MW = 335.38 g/mol) and a lower calculated lipophilicity (XLogP3 = 1.2) compared to optimized leads like AZD3147 (MW = 461.5 g/mol; cLogP ≈ 3.1) . While its topological polar surface area (TPSA = 119 Ų) is higher than AZD3147 (≈96 Ų), it remains within the favorable range for oral absorption. The target compound's smaller size and lower lipophilicity may translate to higher aqueous solubility and a different tissue distribution profile, which could be advantageous in fragment-based drug discovery or for targets requiring high ligand efficiency, but this benefit is purely theoretical without experimental validation.

Physicochemical properties Drug-likeness CNS MPO Lipinski Morpholinopyrimidine Lead optimization

Structural Differentiation: Thioether Linker and 5-Amino-3-Methylisoxazole Motif Versus Urea-Containing and Other Morpholinopyrimidine ROMK Inhibitors

The compound's core scaffold—a 5-amino-3-methylisoxazole coupled via a thioether linkage to a 6-morpholinopyrimidine—represents a distinct chemotype within the ROMK inhibitor patent landscape. The Merck patent US9206198 exemplifies over 80 compounds, but the majority of reported potent inhibitors (e.g., Examples 7, 53A, 59) feature a lactam-fused or cyano-substituted aromatic system, not a methylisoxazole . The thioether (-S-CH2-) linker is also less common compared to amine or ether linkers in this series. This structural differentiation is meaningful for intellectual property positioning and scaffold-hopping campaigns. However, without a reported IC50 value for this specific compound, its potency relative to those exemplified compounds with IC50 values of 10-50 nM cannot be assessed . The structural novelty implies a distinct binding mode or target profile that may or may not translate to ROMK inhibition.

Scaffold hopping Thioether Isostere Isoxazole SAR ROMK inhibitor patent

Synthetic Accessibility and Vendor Availability Compared to Multi-Step Custom Synthesis Analogs

The compound is commercially available from multiple vendors, suggesting established synthetic routes. Its retrosynthetic analysis indicates assembly from 5-amino-3-methylisoxazole and a 2-thioacetate-6-morpholinopyrimidine intermediate, both accessible building blocks. In contrast, more advanced ROMK inhibitors like VU591 or Merck's exemplified lead compounds require complex, multi-step syntheses involving chiral centers, protecting group strategies, or palladium-catalyzed cross-couplings . This makes N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide a more tractable starting point for parallel synthesis and hit expansion libraries. Its immediate commercial availability reduces lead times for procurement, a practical advantage for time-sensitive screening campaigns.

Synthetic tractability Commercial availability Building blocks Procurement lead time Hit expansion

Evidence-Backed Application Scenarios for N-(3-Methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide (CAS 1203007-24-2)


Scaffold-Hopping and IP Diversification in Renal Outer Medullary Potassium (ROMK) Channel Inhibitor Programs

For research groups pursuing novel diuretic or antihypertensive agents targeting ROMK, this compound provides a structurally distinct methylisoxazole-thioether scaffold that is not represented in the primary exemplified series of key patents such as US9206198. It can serve as a starting point for scaffold-hopping exercises aimed at identifying novel chemical matter with freedom-to-operate, potentially circumventing existing composition-of-matter claims on lactam-fused and cyanoaryl ROMK inhibitors .

Fragment-Based or Affinity-Based Screening for Novel Target Deconvolution

Given the complete absence of known biological target data, coupled with its favorable physicochemical profile (low molecular weight, moderate lipophilicity), this compound is well-suited as a probe in unbiased phenotypic screening or chemoproteomic pull-down experiments (e.g., thermal proteome profiling or affinity chromatography) to identify its molecular target(s). Its commercial availability and low synthetic complexity make it a practical choice for such resource-intensive deconvolution studies .

Rapid Hit Expansion Library Synthesis for Kinase or Ion Channel Targets

The compound's modular structure—a morpholinopyrimidine core amenable to further functionalization at the isoxazole and thioacetamide positions—makes it an ideal template for parallel library synthesis. Its immediate commercial availability surpasses the synthesis lead time for complex patent-protected intermediates, enabling faster iteration in hit-to-lead optimization campaigns, particularly for programs exploring the morpholinopyrimidine privileged scaffold for kinase or ion channel targets .

Negative Control or Selectivity Profiling for Morpholinopyrimidine-Based Inhibitors

If experimental testing reveals that this compound lacks activity against a primary target (e.g., ROMK or PI3K) while retaining the morpholinopyrimidine core's physicochemical properties, it could serve as a valuable inactive control compound. This would be particularly relevant for mode-of-action studies where distinguishing target-specific effects from scaffold-driven, off-target cellular perturbations (e.g., mitochondrial toxicity, membrane disruption) is required .

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